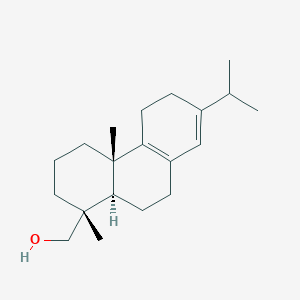
Palustradienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palustradienol is a diterpenoid.
Applications De Recherche Scientifique
Palustradienol, a diterpenoid compound, has garnered attention in recent scientific research due to its diverse applications across various fields, particularly in plant biology and medicinal chemistry. This article delves into the applications of this compound, supported by comprehensive data tables and case studies that illustrate its significance.
Plant Defense Mechanisms
This compound plays a crucial role in the defense mechanisms of certain plant species. Research indicates that diterpenoids, including this compound, are involved in the production of oleoresins that protect plants from herbivory and pathogens. For instance, studies on loblolly pine (Pinus taeda) have shown that oleoresin biosynthesis is enhanced in response to insect feeding, which suggests that compounds like this compound contribute to the plant's defensive arsenal against pests .
Medicinal Properties
This compound exhibits potential medicinal properties, particularly as an anti-cancer agent. Recent studies have highlighted its cytotoxic effects on various cancer cell lines. For example, this compound has shown promising results against HepG2 liver cancer cells with an IC50 value indicating significant cytotoxicity. Its mechanism appears to involve the induction of apoptosis and inhibition of tumor growth without substantial toxicity to normal cells .
Biochemical Research
In biochemical research, this compound serves as a model compound for studying diterpene metabolism and biosynthesis pathways. Its structural characteristics provide insights into the enzymatic processes involved in the formation of complex terpenoids. Research has focused on understanding the genes and enzymes responsible for its synthesis, contributing to a broader understanding of plant secondary metabolite production .
Industrial Applications
The industrial potential of this compound is notable in the production of biofuels and other bioproducts derived from plant materials. The efficient extraction and conversion of diterpenes like this compound into usable forms can lead to sustainable alternatives to fossil fuels. Studies have explored methods for optimizing the yield of this compound from biomass, making it a candidate for renewable energy sources .
Comprehensive Data Table
Case Studies
Case Study 1: Plant Defense Mechanisms
A study conducted on loblolly pine demonstrated that exposure to herbivorous insects increased the concentration of this compound and other oleoresin components, leading to enhanced plant resilience against pest damage. This research emphasizes the ecological role of this compound in plant defense strategies.
Case Study 2: Anticancer Activity
In vitro experiments evaluated the effects of this compound on HepG2 liver cancer cells, revealing its ability to induce apoptosis effectively while sparing normal cells from toxicity. This case study underscores the compound's potential as a therapeutic agent in cancer treatment.
Case Study 3: Industrial Bioproducts
Research focused on extracting this compound from pine biomass highlighted methods that increased yield and purity, suggesting viable pathways for industrial applications in renewable energy sectors.
Propriétés
Numéro CAS |
21414-53-9 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1 |
Clé InChI |
PMRGRURZTGRVDP-SLFFLAALSA-N |
SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
SMILES isomérique |
CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |
SMILES canonique |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
Key on ui other cas no. |
21414-53-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















